molecular formula C11H11N3S B1202643 Tinazoline CAS No. 62882-99-9

Tinazoline

Cat. No. B1202643
CAS RN: 62882-99-9
M. Wt: 217.29 g/mol
InChI Key: JENBDJGHNIOHAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoline analogs, such as Tinazoline, has seen significant progress in recent years . A new kind of multicomponent reaction has been reported for the synthesis of imidazoline, involving the combination of styrene, acetonitrile, an iron catalyst, and a nitrene precursor .


Molecular Structure Analysis

Tinazoline has a molecular formula of C11H11N3S, an average mass of 217.290 Da, and a monoisotopic mass of 217.067368 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

Tinazoline has a density of 1.4±0.1 g/cm3, a boiling point of 437.6±37.0 °C at 760 mmHg, and a flash point of 218.4±26.5 °C . It also has a molar refractivity of 62.6±0.5 cm3, a polar surface area of 65 Å2, and a molar volume of 152.8±7.0 cm3 .

Scientific Research Applications

  • Quinazoline derivatives are known for a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Extensive research and patents have been published on quinazoline derivatives, especially for cancer treatment. These compounds are known to inhibit EGFR and other therapeutic protein targets (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

  • Quinazoline scaffolds are utilized in drug development and have shown effectiveness in combating infectious diseases. This study provides an overview of the medicinal survey of quinazoline chemistry, valuable in discovering more efficient clinical trials and drug designs (Ajani, Aderohunmu, Umeokoro, & Olomieja, 2016).

  • Quinazoline-based HDAC dual inhibitors have emerged as promising anti-cancer agents. Given the significant role of HDACs in cellular growth, gene regulation, and metabolism, these inhibitors are at the center stage of current cancer drug development (Dhuguru & Ghoneim, 2022).

  • A comprehensive review of patents on quinazoline derivatives as potential anticancer agents was conducted, covering the period from 2007 to 2010. This review highlights the structural diversity and potential of quinazoline compounds in cancer chemotherapy (Marzaro, Guiotto, & Chilin, 2012).

properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBDJGHNIOHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866955
Record name 3-(2-Imidazolin-2-ylthio)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinazoline

CAS RN

62882-99-9
Record name 3-[(4,5-Dihydro-1H-imidazol-2-yl)thio]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62882-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Imidazolin-2-ylthio)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88174AK70T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AB Vaidya, TT Paul, SS Talwalkar… - Journal of …, 1983 - jpgmonline.com
… The nasopharyngeal, cardiovascular and general tolerability of tinazoline HCl was found to be … that tinazoline and placebo were comparable in their tolerability profile. Hence, tinazoline …
Number of citations: 4 jpgmonline.com
K Nagarajan, VP Arya, TN Parthasarathy… - Indian Journal of …, 1981 - repository.ias.ac.in
Indoles are oxidatively coupled with various cyclic and acyclic thioureas using iodine to give rise to 3-(2-imida-zolin-2-yIthio)indole, 1-30, 32 and 36-40. Similar products 33, 34 and 35 …
Number of citations: 22 repository.ias.ac.in
K Nagarajan, VP Arya, CL Kaul, J David… - Indian Journal of …, 1981 - europepmc.org
Structure activity relations among cyclic & acyclic S-(3-indolyl) isothioureas-development of a potent vasoconstrictor, tinazoline, 3-(2-imidazolin-2-yl-thio)indole. - Abstract - Europe …
Number of citations: 7 europepmc.org
K Nagarajan - Journal of Chemical Sciences, 2006 - Springer
… rivatives 1027 among which tinazoline 11 derived from indole and imidazolinethione (scheme 3), is the most potent vasoconstrictor,28 and was given marketing permission in India. …
Number of citations: 11 idp.springer.com
RK GMVNAR, T Arumugam - Oriental Journal of Chemistry, 2018 - researchgate.net
The present work reports a simple and efficient method for the sulfenylation of a wide variety of indoles with aryl, benzothiazolethiols using manganese (III) acetate promoted free radical …
Number of citations: 1 www.researchgate.net
H Singh, AS Chawla, VK Kapoor - Progress in medicinal chemistry, 1985 - Elsevier
… Tinazoline has undergone successful clinical trials and is awaiting registration. … , centbucridine (1 l), the nasal decongestant, tinazoline (12), and an antihookworm drug, amoscanate (35)…
Number of citations: 9 www.sciencedirect.com
K Nagarajan, VP Arya - Journal of Scientific & Industrial …, 1982 - repository.ias.ac.in
Although several traditional systems of medicine, eg Ayurveda, Siddha and Unani, have been in vogue in India for several centuries, internationally accepted norms of basic research …
Number of citations: 25 repository.ias.ac.in
L Zhang, D Han, X Song, K Wang… - Annals of Otology …, 2008 - journals.sagepub.com
Objectives We investigated the effects of oxymetazoline hydrochloride on the regulation of healthy human nasal ciliary beat frequency (CBF) and its influence on nasal mucociliary …
Number of citations: 28 journals.sagepub.com
HH Ong, RC Allen - Annual reports in medicinal chemistry, 1989 - Elsevier
Publisher Summary During 1988, 20 new chemical entities were approved in the United States and 29 reached the marketplace, including α-1 anti-trypsin, apraclonidine hydrochloride, …
Number of citations: 13 www.sciencedirect.com
AV Veselovsky, OV Tikhonova… - SAR and QSAR in …, 2001 - Taylor & Francis
A new approach for virtual characterization of the active site structure of enzymes with unknown three-dimensional (3D) structure has been proposed. It includes analysis of data on …
Number of citations: 13 www.tandfonline.com

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